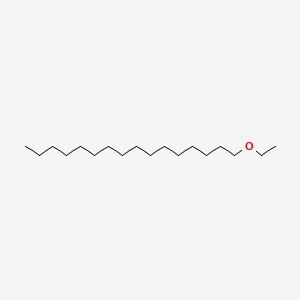

Ethyl hexadecyl ether

Description

Significance of Ether Linkages in Organic Synthesis and Materials Science

The ether linkage is a fundamental functional group in organic chemistry. numberanalytics.com Ethers are generally stable and relatively unreactive compared to other functional groups, which makes them excellent solvents for a wide range of chemical reactions, including Grignard and other organometallic reactions. solubilityofthings.comnumberanalytics.comyoutube.com Their stability also means they are less likely to interfere with the intended chemical transformations. alfa-chemistry.com

In materials science, the incorporation of ether linkages into polymer backbones can significantly influence the material's properties. numberanalytics.com Polyethers, which are polymers containing ether linkages, often exhibit flexibility, chemical resistance, and thermal stability. numberanalytics.com The presence of long alkyl chains, as seen in ethyl hexadecyl ether, can introduce hydrophobicity and crystallinity, which is crucial for creating materials with specific thermal and mechanical behaviors. researchgate.net For instance, the combination of hydrophobic long-chain alkyl ethers with hydrophilic polymers allows for the synthesis of amphiphilic polymers that can self-assemble in aqueous solutions, forming structures like micelles and hydrogels. d-nb.inforesearchgate.net

Academic Research Trajectories for Alkyl Ether Compounds

Academic research into alkyl ether compounds is diverse. A significant area of investigation is their synthesis, with a focus on developing more efficient and environmentally friendly methods, such as using heterogeneous catalysts. alfa-chemistry.comresearchgate.net Another major research trajectory is the exploration of their application in creating novel materials. researchgate.net This includes the development of amphiphilic block copolymers for use as surfactants, in drug delivery systems, and as viscosity enhancers. researchgate.netd-nb.info Furthermore, long-chain alkyl ethers are being studied as potential improved bioblendstocks for fuels due to their favorable cold-weather performance. sandia.gov Research also delves into the unique properties of these compounds, such as their influence on the structure and release of cellular vesicles known as exosomes. nih.gov

Properties

CAS No. |

13933-61-4 |

|---|---|

Molecular Formula |

C18H38O |

Molecular Weight |

270.5 g/mol |

IUPAC Name |

1-ethoxyhexadecane |

InChI |

InChI=1S/C18H38O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-4-2/h3-18H2,1-2H3 |

InChI Key |

QGFMFMPFLWUUIH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl Hexadecyl Ether and Analogues

Established Alkyl Ether Synthesis Protocols

Williamson Ether Synthesis and its Modern Adaptations

The Williamson ether synthesis, developed by Alexander Williamson in 1850, remains the most versatile and widely used method for preparing both symmetrical and asymmetrical ethers in laboratory and industrial settings. britannica.comwikipedia.orgbyjus.com The reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide ion. wikipedia.orgmasterorganicchemistry.com

For the synthesis of ethyl hexadecyl ether, two primary routes are possible:

Reaction of sodium ethoxide with 1-bromohexadecane (B154569).

Reaction of sodium hexadecyloxide with an ethyl halide (e.g., bromoethane).

The mechanism is a bimolecular nucleophilic substitution (SN2), where the alkoxide performs a backside attack on the carbon atom bearing the leaving group (typically a halide). wikipedia.orgbyjus.com For this reaction to be efficient, the alkyl halide must be primary to minimize competing elimination reactions, which are prevalent with secondary and tertiary halides. britannica.comwikipedia.orgmasterorganicchemistry.com Therefore, reacting sodium ethoxide with a primary haloalkane like 1-bromohexadecane would be the preferred pathway. vaia.com The alkoxide itself can be prepared by reacting the corresponding alcohol (hexadecanol) with a strong base, such as sodium hydride. youtube.com

Modern adaptations have focused on improving reaction efficiency, conditions, and sustainability. numberanalytics.com These include:

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and increase yields. wikipedia.orgnumberanalytics.com

Phase-Transfer Catalysis (PTC) : In industrial synthesis, PTC is often used. Catalysts like quaternary ammonium (B1175870) or phosphonium (B103445) salts facilitate the transfer of the alkoxide nucleophile from an aqueous or solid phase to the organic phase containing the alkyl halide, improving reaction rates. numberanalytics.comwikipedia.org

Advanced Solvent Systems : The use of ionic liquids and deep eutectic solvents can enhance reaction efficiency and offer a more environmentally benign alternative to traditional volatile organic solvents. numberanalytics.com

Table 1: Comparison of Classical and Modern Williamson Ether Synthesis Conditions

| Feature | Classical Method | Modern Adaptations |

|---|---|---|

| Heating | Conventional reflux (hours) | Microwave irradiation (minutes) wikipedia.orgnumberanalytics.com |

| Catalysis | Often uncatalyzed | Phase-transfer catalysts (e.g., quaternary ammonium salts) numberanalytics.comwikipedia.org |

| Solvent | Parent alcohol, DMF, Acetonitrile (B52724) byjus.commasterorganicchemistry.com | Ionic liquids, deep eutectic solvents numberanalytics.com |

| Yields | 50-95% in lab preparations byjus.com | Often increased yields in shorter times wikipedia.org |

| Temperature | 50-100 °C byjus.com | Can be higher with microwave (e.g., 130 °C) wikipedia.org |

Mitsunobu Reaction and Bimolecular Dehydration Approaches

Mitsunobu Reaction

The Mitsunobu reaction offers a powerful method for forming ethers from a primary or secondary alcohol and an acidic pronucleophile, which can be another alcohol or a phenol (B47542). wikipedia.orgorganic-chemistry.orgnih.gov The reaction is mediated by a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's chiral center, making it valuable in the synthesis of complex molecules and natural products. organic-chemistry.orgnih.gov

The mechanism involves the initial formation of a phosphonium intermediate from the reaction of triphenylphosphine and DEAD. organic-chemistry.org This intermediate activates the alcohol, converting the hydroxyl group into a good leaving group, which is then displaced by the nucleophile (the other alcohol) in an SN2 fashion. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this would involve the reaction of hexadecanol (B772) and ethanol (B145695) in the presence of PPh₃ and DEAD. However, due to the similar pKa values of simple alcohols, the reaction can be less straightforward than with more acidic nucleophiles like phenols or carboxylic acids. organic-chemistry.org

Bimolecular Dehydration

Acid-catalyzed bimolecular dehydration involves the removal of a water molecule from two alcohol molecules to form an ether. britannica.comaskfilo.com While this method is used commercially to produce simple, symmetrical ethers like diethyl ether, it is a poor choice for synthesizing unsymmetrical ethers such as this compound. britannica.comaskfilo.com

When a mixture of two different primary alcohols (e.g., ethanol and hexadecanol) is heated in the presence of an acid (like concentrated H₂SO₄), a statistical mixture of three different ethers is produced:

Diethyl ether (from two ethanol molecules)

Dihexadecyl ether (from two hexadecanol molecules)

this compound (the desired product)

Separating these products is often difficult, making the method impractical for preparing pure, unsymmetrical ethers. askfilo.comquora.com

Ullmann Method for Ether Formation

The Ullmann condensation, or Ullmann ether synthesis, is a copper-catalyzed reaction used to synthesize aryl ethers by coupling an aryl halide with an alcohol or phenol. wikipedia.orgorganic-chemistry.org The traditional method requires harsh conditions, including high temperatures (often over 200 °C), polar solvents like N-methylpyrrolidone, and stoichiometric amounts of copper powder. wikipedia.org The aryl halide typically needs to be activated by an electron-withdrawing group. wikipedia.org

This method is primarily for the formation of a C(aryl)–O bond and is therefore not directly applicable to the synthesis of a dialkyl ether like this compound. However, it is a key method for producing aryl alkyl ethers, which are analogues. For instance, it could be used to synthesize hexadecyl phenyl ether from phenol and 1-bromohexadecane.

Modern Ullmann-type reactions have seen significant improvements, allowing for milder reaction conditions. nih.gov These advancements include:

The use of soluble copper(I) catalysts, often with ligands such as diamines, 1,10-phenanthroline, or acetylacetonate. wikipedia.orgnih.gov

Lower reaction temperatures and reduced catalyst loading. nih.gov

The ability to use less reactive aryl halides and a broader range of alcohol substrates. nih.gov

Application in non-polar solvents using air-stable Cu(I) catalysts. arkat-usa.org

Reductive Etherification Strategies

Reductive etherification is a powerful strategy for synthesizing unsymmetrical ethers from carbonyl compounds (aldehydes or ketones) and alcohols. organic-chemistry.org To synthesize this compound, this would involve the reaction of hexadecanal (B134135) with ethanol or acetaldehyde (B116499) with hexadecanol, in the presence of a reducing agent.

The reaction proceeds via the formation of a hemiacetal intermediate, which is then reduced to the ether. nrel.gov This method avoids the use of alkyl halides and strong bases inherent to the Williamson synthesis. A variety of catalytic systems have been developed to facilitate this transformation under mild conditions. organic-chemistry.org A key advantage is the tolerance of various functional groups. rsc.org

Table 2: Selected Catalytic Systems for Reductive Etherification

| Catalyst | Reducing Agent | Substrates | Key Features | Reference(s) |

|---|---|---|---|---|

| Cationic Ru-H complex | H₂ | Aldehydes/Ketones, Alcohols | Highly chemoselective; uses water as a solvent. | organic-chemistry.org |

| Iron(III) chloride | Triethylsilane, Alkoxytrimethylsilane | Carbonyl compounds | Mild reaction conditions; good to excellent yields. | organic-chemistry.org |

| Thiourea organocatalyst | 1,1,3,3-tetramethyldisiloxane | Aldehydes/Ketones, Alcohols | Avoids homocoupling of the carbonyl component. | organic-chemistry.org |

| Phosphines/Acid | (Hydride-free) | Aldehydes, Alcohols | Forms α-(alkoxyalkyl)phosphonium salts as intermediates; no metal reductant needed. | rsc.org |

Contemporary Catalytic Strategies in Etherification

Modern ether synthesis increasingly relies on catalytic methods to improve selectivity, efficiency, and sustainability. These strategies can be broadly classified as homogeneous or heterogeneous catalysis.

Homogeneous and Heterogeneous Catalysis in Ether Synthesis

Homogeneous Catalysis

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically dissolved in a solvent. wikipedia.org Many of the modern methods described previously employ homogeneous catalysts. For example:

Ruthenium and Iridium complexes are used for the Guerbet reaction, which couples alcohols to form larger alcohols that can then be etherified. rsc.org

Zirconium and Hafnium-based complexes have been shown to be robust homogeneous catalysts for the reductive etherification of aldehydes, operating at high temperatures for extended periods without significant loss of activity. osti.gov

Ruthenium/triphos complexes combined with an acid additive can catalyze the etherification of esters using hydrogen, though they often require high pressures and temperatures. nih.govacs.org

A primary advantage of homogeneous catalysis is high selectivity and activity due to the well-defined nature of the catalytic species. However, separating the catalyst from the product can be challenging.

Heterogeneous Catalysis

Heterogeneous catalysts exist in a different phase from the reactants, typically a solid catalyst with liquid or gas reactants. libretexts.org This simplifies catalyst recovery and recycling, making it highly attractive for industrial processes. Significant progress has been made in developing heterogeneous catalysts for ether synthesis:

Hydrodeoxygenation (HDO) of Esters : A platinum-molybdenum catalyst supported on zirconia (Pt–Mo/ZrO₂) has been developed for the highly selective HDO of esters to unsymmetrical ethers. This system operates under mild conditions (e.g., 100 °C, 0.5 MPa H₂) and converts a wide range of esters to their corresponding ethers in good to excellent yields. nih.govacs.org

Etherification over Acidic Resins and Zeolites : Solid acid catalysts like the acidic resin Amberlyst™ 70 are effective for the intermolecular dehydration of alcohols to form ethers. rsc.org Zeolites have also been successfully employed as catalysts for the etherification of alcohols, offering a reusable and robust option. google.com

Guerbet Reaction Catalysts : Calcium hydroxyapatite (B223615) has been used as a stable heterogeneous catalyst to convert ethanol into higher alcohols, which can then be etherified in a subsequent step over a solid acid catalyst. rsc.orgosti.gov

Table 3: Examples of Heterogeneous Catalysts in Ether Synthesis

| Catalyst | Reaction Type | Example Transformation | Key Features | Reference(s) |

|---|---|---|---|---|

| Pt–Mo/ZrO₂ | Hydrodeoxygenation | Cyclohexyl acetate (B1210297) → Cyclohexyl ethyl ether | High selectivity (70% yield); mild conditions (100°C, 0.5 MPa H₂). | nih.govacs.org |

| Amberlyst™ 70 | Dehydration/Etherification | C₄+ alcohols → C₈+ ethers | ~65% conversion with >90% selectivity for linear alcohols. | rsc.org |

| Zeolites | Etherification | Benzyl (B1604629) alcohol + another alcohol → Benzyl ether | Overcomes issues with catalyst regeneration in other systems. | google.com |

| Calcium Hydroxyapatite | Guerbet Coupling | Ethanol → C₄+ alcohols | Produces higher alcohol precursors for subsequent etherification. | rsc.org |

| Pd/NbOPO₄ | Reductive Etherification | n-butanol + 4-heptanone (B92745) → 4-butoxyheptane | Reaction rate is dependent on the Pd particle size. | nrel.gov |

Transition Metal-Catalyzed Etherification Reactions

Transition metal catalysis has become a cornerstone for the formation of C-O bonds in ether synthesis, offering milder reaction conditions and broader substrate scope compared to classical methods. nih.govresearchgate.net Catalysts based on palladium, copper, and iron have been extensively developed for the etherification of alcohols, including long-chain variants like hexadecanol. nih.govnih.govorganic-chemistry.org

Palladium-catalyzed cross-coupling reactions, for instance, have demonstrated efficacy in the synthesis of alkyl aryl ethers from aryl halides and primary alcohols. organic-chemistry.org The use of specific ligands, such as bulky di-1-adamantyl-substituted bipyrazolylphosphine, allows for high yields and excellent selectivity for primary alcohols even in the presence of secondary or tertiary alcohols. organic-chemistry.org Furthermore, palladium catalysis enables the coupling of unactivated alcohols with olefins, expanding the range of accessible ether structures. nih.gov Challenges in palladium-catalyzed allylation chemistry, particularly with primary aliphatic alcohols, have been addressed through the development of additive-free, asymmetric aminomethylative etherification of conjugated dienes. acs.org

Copper-catalyzed systems, reminiscent of the Ullmann condensation, have been refined to operate under much milder conditions with catalytic amounts of the metal. organic-chemistry.orgmdpi.com These modern copper-catalyzed methods can effectively couple aryl halides with a wide range of alcohols, including aliphatic ones. organic-chemistry.org The key to the success of these reactions often lies in the choice of ligand and base. mdpi.com For instance, the use of lithium tert-butoxide as a base has been shown to facilitate nearly quantitative yields of aryl ethers without the need for external ligands, making the process more cost-effective for large-scale production. organic-chemistry.org Visible-light-promoted copper catalysis represents a recent innovation, allowing for the etherification of aryl bromides via an energy transfer mechanism under very mild conditions. researchgate.net

Iron catalysis has emerged as an environmentally benign and cost-effective alternative for ether synthesis. nih.gov Simple iron(III) salts, such as iron(III) triflate, can catalyze the direct dehydrative coupling of alcohols to form symmetrical ethers. nih.gov The addition of co-catalysts like ammonium chloride can suppress side reactions and enhance selectivity. nih.gov Iron catalysts are also effective in the hydrosilylation of esters to ethers and in the cross-coupling of ethers with alcohols to form mixed acetals. rsc.orgorganic-chemistry.org

Table 1: Overview of Transition Metal-Catalyzed Etherification Reactions

| Catalyst System | Reactants | Product Type | Key Features |

|---|---|---|---|

| Palladium/Ligand | Aryl Halide + Primary Alcohol | Alkyl Aryl Ether | High selectivity for primary alcohols. organic-chemistry.org |

| Palladium | Olefin + Alcohol | Allylic Ether | Couples unactivated alcohols. nih.gov |

| Copper/Ligand | Aryl Halide + Alcohol | Alkyl Aryl Ether | Milder conditions than traditional Ullmann. organic-chemistry.orgmdpi.com |

| Copper (ligand-free) | Aryl Halide + Alcohol | Alkyl Aryl Ether | Cost-effective, uses LiOt-Bu as base. organic-chemistry.org |

| Iron(III) Triflate | Two Alcohols | Symmetrical Ether | Environmentally benign, direct dehydration. nih.gov |

| Iron | Ester + Silane | Ether | Selective reduction via hydrosilylation. rsc.org |

Green Chemistry Approaches: Micellar Conditions and Solvent-Free Syntheses

In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for ether synthesis. These approaches aim to minimize waste, reduce the use of hazardous solvents, and improve energy efficiency.

Micellar catalysis is one such strategy that has gained traction. By performing reactions in aqueous micellar media, the need for volatile organic solvents can be significantly reduced. Surfactants form micelles that can solubilize organic substrates, creating a microenvironment that facilitates the reaction. For instance, the use of polyethylene (B3416737) glycol hexadecyl ether (a non-ionic surfactant) can help stabilize enzymes used in dynamic kinetic resolutions, which can be coupled with transition metal catalysis. diva-portal.org

Solvent-free synthesis represents another important green chemistry approach. rsc.org Iron-catalyzed dehydration of alcohols to form ethers can be conducted under solvent-free conditions, generating water as the only byproduct. nih.gov This not only simplifies purification but also enhances the atom economy of the reaction. Similarly, hydrothermal hydrogenation of fatty acids to alcohols, a precursor step for ether synthesis, offers a solvent-free alternative.

Microwave-assisted synthesis has also been employed to accelerate copper-catalyzed etherification reactions. This technique can significantly reduce reaction times and improve yields, as demonstrated in the synthesis of sterically hindered diaryl ethers. mdpi.com

Radical Chemistry-Mediated Ether Synthesis

Radical-based methods provide an alternative pathway for the construction of C-O bonds in ethers. These reactions often proceed under neutral conditions and can tolerate a variety of functional groups.

One approach involves the copper-catalyzed oxidative cross-coupling of benzylic C-H bonds with alcohols. nih.gov This "radical relay" strategy utilizes an oxidant like N-fluorobenzenesulfonimide (NFSI) to generate a nitrogen-centered radical, which then abstracts a hydrogen atom from the benzylic position. The resulting carbon-centered radical is then trapped by an alcohol in a copper-mediated step to form the benzyl ether. nih.gov

Another example is the iron-catalyzed direct cross-coupling of ethers with alcohols, which is believed to proceed through a radical mechanism. organic-chemistry.org A tert-butoxyl radical, generated from a peroxide oxidant, is thought to play a key role in activating the ether. This method allows for the synthesis of mixed acetals under relatively mild conditions. organic-chemistry.org

Stereoselective and Regioselective Synthesis of Complex Ether Architectures

The synthesis of complex molecules containing ether functionalities, such as ether lipids and polyethers, requires precise control over stereochemistry and regiochemistry. Advanced synthetic methods have been developed to address these challenges, enabling the construction of intricate molecular architectures with high selectivity.

Epoxide Ring-Opening Reactions for Glyceryl Ether Scaffolds

Epoxide ring-opening reactions are a powerful tool for the stereospecific synthesis of 1,2-diols and their derivatives, which are key intermediates in the synthesis of glyceryl ethers. The inherent strain of the three-membered ring makes epoxides susceptible to nucleophilic attack, and the stereochemistry of the starting epoxide is transferred to the product.

The intramolecular reaction of halohydrins, which can be formed from epoxides, is a classic method for forming new epoxide rings, demonstrating the versatility of this functional group in complex synthesis. wikipedia.org For the synthesis of glyceryl ether scaffolds, a chiral epoxide can be opened by an alcohol nucleophile, establishing a new ether linkage with defined stereochemistry at one of the carbon centers. Subsequent modifications of the resulting diol can then be used to build up the desired glyceryl ether structure.

Dehydrogenative Ester Synthesis to Unsymmetrical Ethers

While the title refers to dehydrogenative ester synthesis, the provided search results focus on the synthesis of ethers through various catalytic dehydrogenative or related cross-coupling reactions. For instance, iron-catalyzed dehydrative formation of unsymmetrical ethers from two different alcohols has been developed. nih.gov This method proceeds under mild conditions and tolerates a wide range of functional groups, generating water as the sole byproduct. nih.gov The reaction likely proceeds through the activation of a secondary benzylic alcohol to form a symmetrical ether, which then reacts with a primary alcohol to yield the unsymmetrical product. nih.gov

Palladium-catalyzed reactions also offer routes to unsymmetrical ethers. For example, the coupling of aryl halides with primary alcohols in the presence of a bulky phosphine ligand selectively produces alkyl aryl ethers. organic-chemistry.org

Control of Chirality in Ether Lipid Synthesis

The synthesis of chiral ether lipids, which are important components of cell membranes in certain organisms, requires stringent control over stereochemistry. Several strategies have been developed to achieve this.

One approach involves the use of chiral starting materials derived from the "chiral pool," such as carbohydrates or amino acids. These enantiopure building blocks can be elaborated into the desired ether lipid structure through a series of stereocontrolled reactions.

Alternatively, asymmetric catalysis can be employed to introduce chirality. For example, palladium-catalyzed asymmetric aminomethylative etherification of conjugated dienes allows for the highly enantioselective O-allylation of aliphatic alcohols. acs.org This reaction provides a direct route to optically pure allylic ethers, which can serve as versatile intermediates in the synthesis of more complex chiral molecules. acs.org

Dynamic kinetic resolution (DKR) is another powerful technique that combines enzymatic resolution with in situ racemization of the unreacted enantiomer. diva-portal.org This allows for the theoretical conversion of a racemate into a single enantiomer of the product with up to 100% yield. In the context of ether lipid synthesis, a racemic alcohol could be acylated by a lipase (B570770), while a transition metal catalyst, such as a ruthenium complex, racemizes the unreacted alcohol enantiomer. diva-portal.org This approach has been successfully applied to a range of secondary alcohols. diva-portal.org

Synthesis of this compound within Broader Alkyl Ether Research

The synthesis of this compound is often situated within the larger context of research into long-chain alkyl ethers. These compounds are valued for their hydrophobic properties, which are leveraged in the creation of surfactants, lubricants, and as intermediates in various chemical manufacturing processes. d-nb.infodss.go.th Methodologies for their synthesis are diverse, ranging from classic reactions like the Williamson ether synthesis to more modern, catalytically driven approaches.

One of the most established methods for preparing ethers, including this compound, is the Williamson ether synthesis . This reaction involves an alkoxide ion reacting with a primary alkyl halide through a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com In the case of this compound, this would typically involve the reaction of sodium hexadecyloxide with an ethyl halide like ethyl bromide or ethyl chloride. byjus.comyoutube.com The alkoxide is generally formed by treating the corresponding alcohol (hexadecanol) with a strong base, such as sodium hydride. libretexts.org While broadly applicable, the Williamson synthesis works best with primary alkyl halides to avoid competing elimination reactions that can occur with secondary and tertiary halides. masterorganicchemistry.com

Table 1: Key Reactants in Williamson Ether Synthesis for this compound

| Reactant Type | Example Compound | Role |

|---|---|---|

| Alcohol | Hexadecanol | Source of the hexadecyl group |

| Base | Sodium Hydride (NaH) | Deprotonates the alcohol to form the alkoxide |

| Alkyl Halide | Ethyl Bromide (CH₃CH₂Br) | Source of the ethyl group and substrate for SN2 attack |

| Solvent | Tetrahydrofuran (THF) or Diethyl ether | Provides a medium for the reaction |

This table outlines the typical components used in the Williamson ether synthesis to produce this compound.

Catalytic methods offer an alternative and often more "green" approach to ether synthesis. Research into the direct etherification of alcohols has explored various catalysts to facilitate the reaction, which produces water as the only byproduct. nih.gov For the synthesis of long-chain alkyl ethers, heterogeneous acid catalysts have shown promise. For instance, H-Beta zeolites have been identified as selective catalysts for the etherification of biomass-derived alcohols with olefins. researchgate.net While this specific study focused on reacting alcohols with 1-octene, the principles can be extended to the reaction between two different alcohols, such as ethanol and hexadecanol. researchgate.net

Another catalytic approach involves the use of trifluoroacetic acid (TFA) for the cross-coupling of alcohols to form unsymmetrical ethers. nih.gov This method has demonstrated a broad substrate scope and high efficiency under mild conditions. nih.gov The reaction of an alcohol with another alcohol in the presence of a zeolite catalyst has also been explored for etherification. google.com

Furthermore, the synthesis of long-chain alkyl ethers is a key area of research in the production of biofuels. Processes have been developed to convert bio-derived alcohols like ethanol into longer-chain ethers that can be used as diesel fuel additives. rsc.orgosti.gov This often involves a two-stage process of alcohol oligomerization (Guerbet coupling) followed by etherification. rsc.orgosti.gov While the direct synthesis of this compound is not the primary goal, the underlying etherification chemistry using catalysts like Amberlyst™ 70 is highly relevant. rsc.org

The synthesis of related long-chain glycidyl (B131873) ethers also provides insights into forming the ether linkage. Phase-transfer catalysis has been effectively used to synthesize alkyl glycidyl ethers from fatty alcohols and epichlorohydrin. dss.go.thresearchgate.net This method can achieve high yields without the need for organic solvents. researchgate.net

Table 2: Comparison of Synthetic Approaches for Long-Chain Alkyl Ethers

| Synthetic Method | Key Features | Typical Reactants | Catalyst/Reagent Examples |

|---|---|---|---|

| Williamson Ether Synthesis | Versatile, well-established SN2 reaction. wikipedia.orgmasterorganicchemistry.com | Alcohol, Alkyl Halide | Sodium Hydride, Potassium Hydride masterorganicchemistry.com |

| Direct Catalytic Etherification | "Green" approach, water as byproduct. nih.gov | Two Alcohols or Alcohol and Olefin | Zeolites, Trifluoroacetic Acid, Amberlyst™ resins nih.govresearchgate.netrsc.org |

| Phase-Transfer Catalysis | High yields, often solvent-free. researchgate.net | Fatty Alcohol, Epichlorohydrin | Tetrabutylammonium Bromide dss.go.th |

This table provides a comparative overview of different methodologies applicable to the synthesis of this compound and its analogues.

Mechanistic Elucidation of Ethyl Hexadecyl Ether Reactions

Fundamental Reaction Pathways of Alkyl Ethers

The reactivity of ethers like ethyl hexadecyl ether is generally low, making them useful as solvents. However, under specific conditions, they participate in several key reactions. These pathways include the cleavage of the C-O bond, oxidative processes, and hydrolysis or dehydrogenation reactions.

Carbon-Oxygen Bond Cleavage Mechanisms

The most common reaction of ethers is the cleavage of the carbon-oxygen (C-O) bond, which typically requires strong acids. quora.comrsc.org This process can occur through either an S_N1 or S_N2 nucleophilic substitution mechanism, depending on the structure of the alkyl groups attached to the ether oxygen. masterorganicchemistry.com

For an unsymmetrical ether such as this compound, which has two primary alkyl groups, the cleavage mechanism is predominantly S_N2. masterorganicchemistry.comchinesechemsoc.org The reaction is initiated by the protonation of the ether oxygen by a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr), to form a good leaving group (an alcohol). masterorganicchemistry.com Subsequently, the halide anion (I⁻ or Br⁻) acts as a nucleophile and attacks one of the α-carbon atoms. quora.com In accordance with the S_N2 mechanism, the nucleophile will attack the less sterically hindered carbon atom. chinesechemsoc.org In the case of this compound, the attack will preferentially occur at the ethyl group's carbon atom, leading to the formation of ethyl halide and hexadecanol (B772).

The general reaction proceeds as follows: CH₃CH₂-O-(CH₂)₁₅CH₃ + HX → CH₃CH₂-X + HO-(CH₂)₁₅CH₃

If an excess of the strong acid is used, the hexadecanol formed can be further converted into the corresponding alkyl halide. quora.com The order of reactivity for the hydrohalic acids is HI > HBr > HCl. unacademy.com

In contrast, if an ether contains a tertiary alkyl group, the C-O bond cleavage tends to follow an S_N1 mechanism due to the stability of the resulting tertiary carbocation. rsc.orgmasterorganicchemistry.com

Oxidative Transformations and Radical Intermediates

Ethers can undergo oxidative transformations, often through free-radical mechanisms, particularly in the presence of oxygen (autoxidation) or other oxidizing agents. cdnsciencepub.comacs.org These reactions typically initiate via the abstraction of a hydrogen atom from a carbon atom adjacent to the ether oxygen (the α-carbon), as these C-H bonds are weakened by the adjacent oxygen. This forms a carbon-centered radical intermediate. rsc.org

For this compound, there are two such positions for hydrogen abstraction: the methylene (B1212753) group of the ethyl moiety and the methylene group of the hexadecyl chain adjacent to the oxygen. The resulting α-alkoxyalkyl radical can then react with molecular oxygen to form an α-alkoxyalkylperoxy radical (ROO•). cdnsciencepub.com This peroxy radical can subsequently abstract a hydrogen atom from another molecule to form a hydroperoxide (ROOH), which is a primary product of ether autoxidation, or undergo intramolecular H-migration (isomerization). cdnsciencepub.commdpi.com

The isomerization of the alkylperoxy (RO₂) radical is a critical step in low-temperature oxidation and combustion, influencing subsequent reaction pathways. nrel.gov The rate of these isomerization reactions is dependent on the structure of the transition state ring. nrel.govacs.org While specific studies on this compound are limited, research on other ethers shows that the ether functional group significantly affects these reaction rates compared to analogous alkanes. acs.org For instance, the structural environment around the ether oxygen can accelerate isomerization by a factor of 3 to 8 compared to similar sites in an alkane. acs.org

Visible-light mediated photocatalysis using iron(III) complexes can also effect the oxidative fragmentation of ethers, proceeding through radical intermediates to generate functionalized synthetic building blocks. unizar.esuwimona.edu.jm

Hydrolysis and Dehydrogenation Reaction Channels

Hydrolysis: The hydrolysis of ethers involves the cleavage of the C-O bond by water. This reaction is typically very slow under neutral conditions and requires acid catalysis to proceed at a practical rate. quora.comwikipedia.org In essence, acid-catalyzed hydrolysis follows a similar mechanism to the acid-catalyzed cleavage with HX, where the ether oxygen is first protonated. A water molecule then acts as the nucleophile, attacking an α-carbon and leading to the formation of two alcohol molecules. quora.com For this compound, this would yield ethanol (B145695) and hexadecanol.

CH₃CH₂-O-(CH₂)₁₅CH₃ + H₂O (in presence of H⁺) → CH₃CH₂OH + HO-(CH₂)₁₅CH₃

Dehydrogenation: Dehydrogenation is a chemical reaction that involves the removal of hydrogen (H₂). scispace.com In the context of ethers, this can be part of a larger reaction scheme, often catalyzed by metal complexes. rsc.org Cross-dehydrogenative coupling (CDC) reactions, for example, can form new C-C bonds at the expense of two C-H bonds, often using an oxidant. rsc.org For an ether, this would involve the activation of a C-H bond adjacent to the oxygen atom. While not a standalone reaction for simple ethers in most contexts, dehydrogenation steps are crucial in certain catalytic cycles for transforming ethers into other functional groups, such as the conversion of enol ethers and water into esters. researchgate.net

Kinetic and Thermodynamic Aspects of Ether Reactivity

The study of kinetics and thermodynamics provides quantitative insight into the rates, equilibria, and energy changes associated with ether reactions.

Determination of Reaction Rate Constants and Temperature Dependencies

For example, the rate constants for the reaction of various ethers with hydroxyl (OH) radicals, a key process in atmospheric chemistry and combustion, have been determined. acs.org The long alkyl chain in this compound would likely result in reactivity trends that approach those of long-chain alkanes, although the ether functional group remains the primary site for certain reactions like acid-catalyzed cleavage. acs.org

Computational studies on the intramolecular H-migration of ether peroxy radicals have established rate rules that depend on the type of H atom being abstracted (primary, secondary, or tertiary) and the size of the transition state ring. mdpi.com These studies show that rate constants for ether radicals can differ significantly from those of analogous alkane radicals, highlighting the influence of the C-O-C group. mdpi.com

Below is a table of representative rate constants for reactions of various ethers, illustrating the range of values encountered in ether kinetics.

| Reactants | Temperature (K) | Rate Constant (k) | Reaction Type |

|---|---|---|---|

| Diethyl ether + OH radical | 753 | 1.23 x 10¹⁰ dm³ mol⁻¹ s⁻¹ | Radical Reaction |

| Methyl t-butyl ether + OH radical | 753 | 8.9 x 10⁹ dm³ mol⁻¹ s⁻¹ | Radical Reaction |

| Ethyl vinyl ether + OH radical | 298 | 6.8 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | Radical Reaction |

| Ethyl vinyl ether + O₃ | 298 | 2.0 x 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹ | Ozonolysis |

| Hydrolysis of Ethyl Acetate (B1210297) (First Order) | 298 | ~10⁻¹⁰ s⁻¹ (uncatalyzed) | Hydrolysis |

Free Energy Profiles and Transition State Analysis

The free energy profile of a reaction illustrates the change in Gibbs free energy as reactants are converted into products, passing through a high-energy transition state. acs.org The peak of this profile represents the activation energy (Ea), which is the minimum energy required for the reaction to occur. longdom.org

For the S_N2 cleavage of this compound, the free energy profile would show the initial state (ether and hydrohalic acid), followed by an increase in energy to reach the transition state. In this transition state, the ether oxygen is protonated, and the nucleophilic halide is partially bonded to the α-carbon while the C-O bond is partially broken. The profile then descends to the energy level of the products (ethyl halide and hexadecanol). masterorganicchemistry.com

Computational chemistry methods, such as Density Functional Theory (DFT), are used to calculate these energy profiles. researchgate.netdergipark.org.tr For radical reactions, such as the intramolecular H-migration in ether peroxy radicals, these calculations reveal the energy barriers for different reaction pathways, allowing prediction of the most likely products. mdpi.com For example, calculations have shown that isomerization reactions proceeding through 6- and 7-membered ring transition states are generally the fastest due to lower activation energy barriers. nrel.gov

Catalytic Reaction Mechanism Studies

The transformation of this compound is a focal point in the pursuit of advanced biofuels and value-added chemicals. Understanding the intricate catalytic mechanisms governing its reactions is paramount for optimizing processes such as hydrodeoxygenation and hydrocracking. These processes aim to either selectively cleave the ether bond or modify the long alkyl chain to produce desirable products.

Tandem Catalysis Mechanisms in Ether Transformations

Tandem catalysis, also known as cascade catalysis, offers an efficient synthetic route where multiple catalytic transformations occur in a single pot, often with two or more catalysts working synergistically. osti.govnih.gov This approach is particularly relevant for the conversion of biomass-derived molecules, including long-chain ethers, into biofuels. osti.govnih.gov

In the context of ether transformations, tandem catalysis can involve a sequence of reactions such as hydrodeoxygenation (HDO) and C-C bond coupling. acs.org For instance, a one-pot catalytic system using Hf(OTf)₄ and Pd/C has been developed for the conversion of renewable platform chemicals into hydrocarbon and ether biofuels. osti.gov In such a system, a Lewis acid catalyst can facilitate the cleavage of the C-O ether bond, while a noble metal catalyst like Palladium on carbon (Pd/C) promotes subsequent hydrogenation or hydrodeoxygenation steps. osti.gov

A proposed tandem reaction pathway could initiate with the acid-catalyzed cleavage of the ether linkage, followed by hydrogenation of the resulting intermediates on a metal surface. The choice of catalyst and reaction conditions plays a crucial role in directing the reaction towards desired products, be it the corresponding alkanes or other functionalized molecules. osti.govacs.org

Computational and Experimental Insights into Catalytic Cycles

The elucidation of catalytic cycles for ether transformations relies on a combination of experimental studies and computational modeling. While direct experimental data for this compound is limited, insights can be drawn from studies on analogous long-chain ethers and related catalytic processes like hydrocracking and hydrodeoxygenation.

Experimental Insights:

Experimental studies on the hydrodeoxygenation of esters to unsymmetrical ethers over bimetallic catalysts, such as Platinum-Molybdenum supported on Zirconium oxide (Pt-Mo/ZrO₂), provide a plausible model for the catalytic cycle of ether transformations. nih.govacs.org In such systems, it is proposed that the reaction proceeds through a cooperative mechanism between the two metals. One metal can facilitate the activation of the ether, while the other is responsible for hydrogen activation and transfer. acs.org

For the hydrocracking of long-chain alkanes, which shares mechanistic similarities with the cleavage of the hexadecyl chain of this compound, bifunctional catalysts are commonly employed. ifpenergiesnouvelles.frmdpi.com These catalysts typically consist of a noble metal (e.g., Platinum) on an acidic support (e.g., Y-zeolite). mdpi.comacs.org The reaction mechanism involves the initial dehydrogenation of the alkane on the metal site to form an alkene, which then protonates on an acid site to form a carbenium ion. This carbenium ion can undergo various reactions, including isomerization and β-scission, leading to the formation of smaller, more valuable hydrocarbons. ifpenergiesnouvelles.frmdpi.com The metal site then facilitates the hydrogenation of the resulting fragments.

The table below summarizes key findings from experimental studies on related catalytic transformations, which can be extrapolated to understand the reactions of this compound.

| Catalytic Process | Catalyst System | Key Mechanistic Steps | Relevant Findings for Ether Transformation |

| Hydrodeoxygenation of Esters to Ethers | Pt-Mo/ZrO₂ | Cooperative catalysis between Pt and Mo; activation of carbonyl group. | Provides a model for the selective cleavage and hydrogenation of the ether linkage. nih.govacs.org |

| Hydrocracking of n-Heptadecane | Pt/Y-Zeolite-Al₂O₃ | Dehydrogenation on Pt, carbenium ion formation on acid sites, β-scission. | Illustrates a potential pathway for the cleavage of the C16 alkyl chain. mdpi.comacs.org |

| Acid-Catalyzed Ether Cleavage | Strong Acids (e.g., HBr, HI) | Protonation of the ether oxygen followed by SN1 or SN2 nucleophilic attack. | Fundamental mechanism for the initial C-O bond scission. nih.govlibretexts.org |

Computational Insights:

These studies have helped to rationalize the product distributions observed in experiments by modeling the elementary steps of the catalytic cycle, including adsorption of reactants, surface reactions (e.g., dehydrogenation, isomerization, C-C bond cleavage), and desorption of products. ifpenergiesnouvelles.fr For instance, computational models have been used to investigate the stability of various carbenium ion intermediates and the energy barriers associated with different β-scission pathways, which are critical for predicting the product selectivity in hydrocracking. researchgate.net

The integration of experimental data with computational modeling provides a powerful approach to unravel the complex catalytic cycles involved in the transformation of molecules like this compound. This combined strategy is essential for the rational design of more efficient and selective catalysts for the production of next-generation biofuels and chemicals.

Advanced Analytical Chemistry Techniques for Ethyl Hexadecyl Ether Characterization

Spectroscopic Methodologies for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for determining the molecular structure and assessing the purity of Ethyl Hexadecyl Ether. These techniques probe the interactions of the molecule with electromagnetic radiation, providing a unique fingerprint based on its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecule's carbon-hydrogen framework.

In the ¹H NMR spectrum, the protons on the carbon atom adjacent to the ether oxygen are deshielded and thus shifted downfield, typically appearing in the 3.4–4.5 δ range libretexts.org. The spectrum would show a characteristic triplet for the methyl protons (–CH₃) of the ethyl group and a quartet for the methylene (B1212753) protons (–OCH₂–) of the ethyl group. The long hexadecyl chain would present a large, complex signal for its methylene protons (–(CH₂)₁₄–) and a terminal methyl triplet.

In the ¹³C NMR spectrum, the carbon atoms bonded to the ether oxygen also exhibit a downfield shift, generally absorbing in the 50–80 δ range libretexts.org. For this compound, two distinct signals would be expected in this region, corresponding to the –OCH₂– carbon of the ethyl group and the –OCH₂– carbon of the hexadecyl group. The remaining carbons of the alkyl chains would appear at higher fields. Data from analogous compounds like Butyl Hexadecyl Ether supports these expected chemical shift ranges nih.gov.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Ethyl Group | ||

| CH₃-CH₂-O- | ~1.2 (triplet) | ~15 |

| CH₃-CH₂ -O- | ~3.5 (quartet) | ~65 |

| Hexadecyl Group | ||

| -O-CH₂-CH₂- | ~3.4 (triplet) | ~71 |

| -O-CH₂-CH₂ -(CH₂)₁₃-CH₃ | ~1.6 (multiplet) | ~32 |

| -O-(CH₂)₂-(CH₂ )₁₂-CH₂-CH₃ | ~1.2-1.4 (multiplet) | ~29-30 |

| -(CH₂)₁₄-CH₂ -CH₃ | ~1.2-1.4 (multiplet) | ~23 |

| -(CH₂)₁₅-CH₃ | ~0.9 (triplet) | ~14 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most characteristic absorption is the C–O single-bond stretching vibration of the ether linkage. This typically appears as a strong band in the 1050–1150 cm⁻¹ region of the spectrum libretexts.org. The spectrum would also be dominated by strong C–H stretching vibrations from the numerous methyl and methylene groups, which are found in the 2800–3000 cm⁻¹ range docbrown.info. The absence of a broad O–H stretching band around 3300 cm⁻¹ or a C=O stretching band around 1700 cm⁻¹ would confirm the purity of the ether and the absence of alcohol or carbonyl impurities, respectively biomaterial.com.br.

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Alkyl) | 2800 - 3000 | Strong |

| C-O-C Stretch (Ether) | 1050 - 1150 | Strong |

Mass Spectrometry (MS) Applications

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and structural features. The molecular formula of this compound is C₁₈H₃₈O, corresponding to a molecular weight of approximately 270.5 g/mol chemsrc.com. In an MS experiment, the molecular ion peak (M⁺) would be observed at m/z 270. With soft ionization techniques like Field Desorption Mass Spectrometry (FDMS), protonated molecules [M+H]⁺ or cationized molecules like [M+Na]⁺ may also be prominently observed oup.com.

The fragmentation pattern in Electron Impact (EI) mass spectrometry is also characteristic. Ethers typically undergo cleavage at the C–O bond and α-cleavage (cleavage of a C-C bond adjacent to the oxygen). This would lead to a series of fragment ions that can be used to confirm the structure of the ethyl and hexadecyl groups attached to the ether oxygen.

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for separating this compound from complex mixtures and for its precise quantification. These techniques rely on the differential partitioning of the analyte between a stationary phase and a mobile phase.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is a highly suitable technique for the analysis of volatile compounds like this compound. The sample is vaporized and transported through a capillary column by a carrier gas, typically helium cabidigitallibrary.org. Separation is based on the compound's boiling point and its interaction with the stationary phase coating the column. A non-polar column, such as one with a 5% phenyl 95% methylpolysiloxane stationary phase, is commonly used for this type of analysis cabidigitallibrary.orgbiomedpharmajournal.org. The retention time, the time it takes for the compound to elute from the column, is a characteristic identifier.

When coupled with a mass spectrometer (GC-MS), the technique provides definitive identification. As the separated compound elutes from the GC column, it enters the mass spectrometer, which generates a mass spectrum jmchemsci.com. This spectrum can be compared against spectral libraries, such as the NIST and WILEY libraries, for positive identification cabidigitallibrary.org. GC-MS is a powerful tool for confirming the presence and purity of this compound in a sample biomedpharmajournal.orgscholarsresearchlibrary.com.

Table 3: Typical Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

| Parameter | Typical Setting |

| Column | DB-5MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film) cabidigitallibrary.org |

| Carrier Gas | Helium at a constant flow of ~1 mL/min cabidigitallibrary.org |

| Injection Mode | Split injection sigmaaldrich.com |

| Temperature Program | Initial oven temperature held, then ramped to a final temperature (e.g., 70°C to 260°C) scholarsresearchlibrary.com |

| Detector | Mass Spectrometer operating in Electron Impact (EI) mode at 70 eV embrapa.br |

High-Performance Liquid Chromatography (HPLC) and Ultra Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its higher-resolution version, Ultra Performance Liquid Chromatography (UPLC), are versatile techniques for the analysis of less volatile or thermally sensitive compounds. For a non-polar compound like this compound, reversed-phase HPLC is the method of choice embrapa.br.

In this mode, a non-polar stationary phase, such as octadecyl-bonded silica (B1680970) (C18), is used with a polar mobile phase researchgate.netthermofisher.com. The mobile phase typically consists of a mixture of water with an organic solvent like acetonitrile (B52724) or methanol (B129727) embrapa.br. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure good separation and reasonable analysis times.

Detection can be achieved using various detectors. Since this compound lacks a UV chromophore, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is suitable researchgate.net. Alternatively, coupling the liquid chromatograph to a mass spectrometer (LC-MS) offers high sensitivity and specificity, making it a powerful tool for both quantification and confirmation scielo.br. UPLC, which uses smaller particle size columns, offers faster analysis times and improved resolution compared to traditional HPLC lcms.cz.

Sample Preparation and Extraction Protocols for Ether Analysis

Effective analysis of this compound begins with meticulous sample preparation and extraction. The choice of method is critical to isolate the analyte from complex matrices and concentrate it for instrumental analysis, often by gas chromatography (GC). libretexts.org

Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)

Liquid-Liquid Extraction (LLE) is a foundational technique for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic solvent. libretexts.org For semi-volatile and hydrophobic compounds like this compound, LLE is a robust method for extraction from aqueous samples. nih.gov The selection of the organic solvent is paramount; solvents such as diethyl ether, dichloromethane, or hexane/tert-butyl methyl ether mixtures are often employed. libretexts.orgresearchgate.net The efficiency of LLE can be enhanced by modifying the aqueous phase, for instance, by adjusting the pH or increasing the ionic strength through a "salting-out" effect, which can increase extraction efficiency by driving the nonpolar ether into the organic phase. researchgate.netchromatographyonline.com

Solid-Phase Extraction (SPE) offers a more controlled and often more efficient alternative to LLE, minimizing solvent consumption. websiteonline.cnuoa.gr SPE involves passing a liquid sample through a solid adsorbent (the stationary phase) that retains the analyte. phenomenex.com For a nonpolar compound like this compound, a reversed-phase sorbent, such as silica chemically modified with C18 (octadecyl) chains, is typically used. websiteonline.cnresearchgate.net The sample is loaded onto the conditioned SPE cartridge, interfering substances are washed away, and finally, the retained this compound is eluted with a small volume of an appropriate organic solvent. uoa.gr

Interactive Table 1: Comparison of LLE and SPE Parameters for Ether Extraction

| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

|---|---|---|

| Principle | Partitioning between two immiscible liquids | Adsorption onto a solid phase from a liquid sample |

| Typical Solvents/Sorbents | Diethyl ether, Dichloromethane, Hexane libretexts.org | C18-bonded silica, Polymeric sorbents websiteonline.cnresearchgate.net |

| Advantages | High recovery for a broad range of analytes nih.gov | High selectivity, Reduced solvent use, Amenable to automation websiteonline.cn |

| Considerations | Can be labor-intensive, May form emulsions libretexts.org | Sorbent selection is crucial, Potential for matrix effects nih.gov |

| Enhancement Strategies | pH adjustment, Salting-out researchgate.netchromatographyonline.com | Optimization of wash and elution solvents |

Microextraction Techniques (SPME, SBSE)

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive technique that combines sampling, isolation, and enrichment in a single step. sigmaaldrich.com A fused-silica fiber coated with a stationary phase is exposed to the sample or its headspace. mdpi.com For semi-volatile compounds like this compound, a nonpolar coating such as polydimethylsiloxane (B3030410) (PDMS) is effective. iiste.orgacs.org The analytes partition from the sample matrix onto the fiber, which is then directly transferred to the injection port of a gas chromatograph for thermal desorption and analysis. mdpi.com SPME is versatile and can be used for both liquid and gaseous samples, offering low detection limits. researchgate.netsigmaaldrich.com

Stir Bar Sorptive Extraction (SBSE) is a similar technique that offers a larger volume of extraction phase, thereby providing higher analyte recovery and sensitivity. iiste.orggcms.cz It utilizes a magnetic stir bar coated with a thick layer of PDMS. researchgate.net The stir bar is placed in the sample and stirred for a set time to allow for the partitioning of analytes into the PDMS coating. iiste.org After extraction, the stir bar is removed, dried, and the analytes are thermally desorbed for GC analysis. rsc.org SBSE is particularly advantageous for trace analysis of organic compounds in aqueous matrices. iiste.org However, its effectiveness for more polar compounds is limited with standard PDMS coatings. nih.govresearchgate.net

Interactive Table 2: Overview of Microextraction Techniques for Ether Analysis

| Technique | Principle | Typical Coating | Desorption | Key Advantages |

|---|---|---|---|---|

| SPME | Analyte partitioning onto a coated fiber mdpi.com | Polydimethylsiloxane (PDMS) iiste.org | Thermal mdpi.com | Solvent-free, Fast, Sensitive sigmaaldrich.com |

| SBSE | Analyte partitioning onto a coated stir bar iiste.org | Polydimethylsiloxane (PDMS) researchgate.net | Thermal or Liquid iiste.org | High recovery and sensitivity, Robust gcms.czrsc.org |

Quantitative Analytical Approaches in Ether Chemistry

The quantification of ethers like this compound is predominantly achieved using chromatographic techniques coupled with sensitive detectors. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used method. acs.orgacs.org

For accurate quantification, a validated analytical method is essential. pharmjournal.ru Method validation typically involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. nih.govresearchgate.netnih.gov Linearity is established by creating a calibration curve from standards of known concentrations. rjptonline.org The LOD and LOQ determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.govrjptonline.org Accuracy is often assessed through recovery studies in spiked samples, while precision is determined by the repeatability of measurements. researchgate.net

The use of an internal standard is a common practice to improve the precision and accuracy of quantitative analysis by correcting for variations in sample injection and instrument response. acs.org For ether analysis, a stable isotopically labeled version of the analyte or a compound with similar chemical properties that is not present in the sample can be used. nih.gov

Interactive Table 3: Key Parameters in Quantitative GC-MS Method Validation for Ethers

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity | Ability to assess the analyte unequivocally in the presence of other components. pharmjournal.ru | Peak purity and resolution from interfering peaks. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. rjptonline.org | Correlation coefficient (r²) > 0.99. nih.govrjptonline.org |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. nih.gov | Signal-to-noise ratio of ~3:1. nih.gov |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. nih.gov | Signal-to-noise ratio of ~10:1 or the lowest point on the calibration curve. rjptonline.org |

| Accuracy | The closeness of the test results obtained by the method to the true value. researchgate.net | Recovery of 80-120% is often acceptable. researchgate.net |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. pharmjournal.ru | Relative Standard Deviation (RSD) < 15%. nih.gov |

Specialized Analytical Applications of Ethers in Supramolecular Chemistry

Long-chain ethers, including structures analogous to this compound, can play a significant role in supramolecular chemistry. d-nb.info This field explores the chemistry beyond the molecule, focusing on systems composed of multiple chemical species held together by non-covalent interactions. pnas.org Ethers, with their oxygen atoms acting as hydrogen bond acceptors, can participate in host-guest interactions and self-assembly processes. rsc.orgnih.gov

Crown ethers, which are cyclic polyethers, are classic examples of host molecules that can selectively bind cations. rsc.orgunibo.it The introduction of long alkyl chains, similar to the hexadecyl group in this compound, onto these macrocycles can impart amphiphilic properties, leading to the formation of micelles or other self-assembled structures in solution. d-nb.infoespublisher.comsiesascs.edu.in These assemblies can create microenvironments capable of encapsulating guest molecules. rsc.org

The characterization of these supramolecular assemblies relies on a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for studying host-guest complexation and determining association constants. vt.edu Mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI), allows for the analysis of non-covalent assemblies in the gas phase. bohrium.com Other techniques such as UV-vis and fluorescence spectroscopy can also be used to probe the formation and properties of these supramolecular structures, especially if one of the components is chromophoric or fluorogenic. nih.govworldscientific.com The synthesis of dendrimers based on phenylpropyl ether repeating units further demonstrates the utility of ether functionalities in constructing complex, self-assembling supramolecular architectures. nih.gov

Design and Synthesis of Ethyl Hexadecyl Ether Derivatives and Analogues

Modification of the Alkyl Chain and Ether Linkage

The long alkyl chain of hexadecyl ether is a primary target for structural modification to alter its physicochemical properties, such as hydrophobicity and steric profile.

Alkyl Chain Modifications: Researchers have introduced various functionalities into the C16 alkyl chain. Common modifications include:

Unsaturation: The introduction of double bonds, as seen in analogues with an oleyl ((Z)-octadec-9-enyl) chain, modifies the geometry and fluidity of the molecule. beilstein-journals.orgnih.gov

Branching: The synthesis of branched-chain fatty acids and their subsequent incorporation can be achieved, though it is sometimes limited by the enzymatic decarboxylation of necessary precursors like ethyl- and methylmalonyl-CoA. nih.gov Analogues with branched lipid chains have been developed to study the impact of steric hindrance. beilstein-journals.orgnih.gov

Functional Groups: A variety of functional groups have been incorporated into the alkyl chain. For instance, a carbonyl group has been introduced at different positions to create keto-derivatives. beilstein-journals.orgnih.gov Furthermore, terminal modifications, such as the addition of a phenyl group, have been explored to create analogues for specific applications like bio-imaging. beilstein-journals.orgnih.gov

Ether Linkage Modifications: The ether bond itself, while generally stable, can be replaced with other linkages to create analogues with different chemical stabilities and properties. A notable example is the replacement of the sn-1 ether linkage with a carbamate (B1207046) moiety, a modification reported by Takeda Chemicals Ind. beilstein-journals.orgnih.gov The cleavage of the C-O ether bond typically requires harsh conditions, such as concentrated strong acids (HBr, HI) and high temperatures, proceeding via a protonated ether intermediate. byjus.com

| Modification Type | Example Structure/Precursor | Synthetic Approach | Reference |

|---|---|---|---|

| Unsaturation | Oleyl ((Z)-octadec-9-enyl) chain | Williamson synthesis using oleyl alcohol tosylate and a glycerol-derived alcohol. | beilstein-journals.orgnih.gov |

| Branching | Branched lipid chain with a methyl group | Alkylation of a glycerol (B35011) derivative with a corresponding branched bromoalkyl compound. | beilstein-journals.orgnih.gov |

| Carbonyl Group | 1-O-(7-oxooctadecyl)-2-O-methyl-rac-glycero-3-phosphocholine | Synthesized from precursors containing a keto group on the long alkyl chain. | nih.gov |

| Terminal Phenyl Group | ω-phenyl alkyl ether | Reaction of a glycerol derivative with a bromoalkyl compound featuring a terminal phenyl group. | beilstein-journals.orgnih.gov |

| Linkage Modification | Carbamate linkage at sn-1 | Reaction involving N,N-Dimethylethylenediamine and a phenyl carbonate precursor. | beilstein-journals.orgnih.gov |

Synthesis of Phospholipid Ether Analogues

A significant area of research has been the synthesis of phospholipid analogues of hexadecyl ether, most notably derivatives of Platelet-Activating Factor (PAF) and the anticancer agent edelfosine (B1662340). beilstein-journals.orgnih.gov These molecules combine the characteristic ether-linked alkyl chain with a glycerophosphocholine headgroup.

The synthesis typically starts from a glycerol derivative, often (R)-solketal or isopropylidene-ʟ-glyceric acid methyl ester, to establish the correct stereochemistry at the sn-2 position. beilstein-journals.orgresearchgate.net The hexadecyl ether linkage is installed at the sn-1 position, commonly via the Williamson synthesis using hexadecyl mesylate or a similar activated substrate. beilstein-journals.org The crucial step is the introduction of the phosphocholine (B91661) moiety at the sn-3 position. A common method involves reacting the sn-3 alcohol with 2-bromoethyl dichlorophosphate (B8581778) or 2-chloro-2-oxo-1,2,3-dioxaphospholane, followed by reaction with trimethylamine (B31210) to form the quaternary ammonium (B1175870) salt of the phosphocholine headgroup. beilstein-journals.orgresearchgate.net

| Step | Description | Key Reagents | Reference |

|---|---|---|---|

| 1. Chiral Precursor | Start with a stereocontrolled glycerol derivative. | Isopropylidene-ʟ-glyceric acid methyl ester | researchgate.net |

| 2. Ether Formation | Introduce the C16 alkyl chain at the sn-1 position. | Hexadecyl mesylate, NaH | beilstein-journals.org |

| 3. Deprotection | Remove protecting groups to free the sn-3 hydroxyl. | Acidic conditions (e.g., HCl in methanol) | beilstein-journals.org |

| 4. Phosphorylation | Introduce the phosphate (B84403) group at the sn-3 position. | 2-chloro-2-oxo-1,2,3-dioxaphospholane | beilstein-journals.org |

| 5. Choline Addition | Form the phosphocholine headgroup. | Trimethylamine | beilstein-journals.org |

Glyceryl Ether Structures and Their Chemical Derivatization

Naturally occurring 1-O-alkyl-sn-glycerols, such as chimyl alcohol (C16:0), batyl alcohol (C18:0), and selachyl alcohol (C18:1), are fundamental building blocks. mdpi.comskemman.is These compounds feature a hexadecyl (or similar) ether linkage at the sn-1 position of a glycerol backbone.

The synthesis of these structures often begins with a protected chiral glycerol synthon like (R)-2,3-O-isopropylidene-sn-glycerol. skemman.isresearchgate.net The ether bond is formed by reacting this synthon with an activated long-chain alcohol, such as hexadecyl mesylate. beilstein-journals.orgresearchgate.net Subsequent removal of the isopropylidene protecting group yields the 1-O-hexadecyl-sn-glycerol.

Chemical derivatization of these glyceryl ethers primarily involves reactions at the free hydroxyl groups at the sn-2 and sn-3 positions. Acylation to produce 1-O-alkyl-2,3-diacyl-sn-glycerols (DAGEs) is a common modification. mdpi.comskemman.is Selective acylation can be achieved through chemoenzymatic processes. For example, immobilized Candida antarctica lipase (B570770) can be used to selectively acylate the primary hydroxyl group at the sn-3 position with polyunsaturated fatty acids like EPA or DHA. mdpi.comskemman.is The secondary hydroxyl group at the sn-2 position can then be acylated using standard chemical methods with a different fatty acid, employing coupling agents like EDAC and DMAP. mdpi.com

Polyethylene (B3416737) Glycol Conjugation of Hexadecyl Ether

The attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely used strategy to improve the solubility and pharmacokinetic properties of hydrophobic molecules. Long-chain alkyl glycidyl (B131873) ethers, including hexadecyl glycidyl ether (HDGE), can be copolymerized with ethylene (B1197577) oxide (EO), the monomer of PEG. d-nb.info

Structure-Reactivity Relationships in Ether Derivatives

The relationship between the chemical structure of hexadecyl ether derivatives and their reactivity is a critical aspect guiding their design. The stability of the ether bond itself is a key feature, as it is generally resistant to chemical and enzymatic degradation compared to an ester bond. researchgate.net

Modifications to the alkyl chain significantly influence reactivity and intermolecular interactions. For example, introducing unsaturation or branching affects the molecule's packing and can modulate its interaction with biological membranes or macromolecular targets. beilstein-journals.orgnih.gov A study on alkyl lysophospholipid analogues found that introducing a carbonyl group into the alkyl chain or branching the chain altered cytotoxic potency. nih.gov

In phospholipid analogues, the nature of the group at the sn-2 position is crucial. The small methoxy (B1213986) group in edelfosine versus the larger acyl group in PAF leads to profound differences in their biological activities. beilstein-journals.orgnih.gov Furthermore, the stereochemistry at the anomeric position of glycosidic derivatives has been shown to be critical; for instance, an α-D-thioglucopyranoside derivative of a hexadecyl glyceryl ether showed high activity, while the corresponding β-linked version was ineffective. nih.gov This highlights that even subtle stereochemical changes can dramatically impact the molecule's ability to interact with its target, demonstrating a clear structure-reactivity and structure-activity relationship.

Environmental Chemistry and Degradation Pathways of Alkyl Ethers

Biotic Degradation Processes

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms and is a crucial process for the removal of chemical pollutants from aquatic and terrestrial environments.

Under aerobic conditions (in the presence of oxygen), many alkyl ethers can be effectively biodegraded. researchgate.net The presence of an ether linkage can make a compound more resistant to microbial attack compared to corresponding alkanes or alcohols. However, numerous microorganisms have evolved the enzymatic machinery to cleave this bond. semanticscholar.org

Research on a range of symmetric dialkyl ethers, from diethyl ether to di-n-heptyl ether, by Rhodococcus sp. strain DEE5151 demonstrated that the rate of oxidation tends to decrease as the length of the alkyl chains increases. nih.gov This suggests that the large hexadecyl group of ethyl hexadecyl ether may result in a slower biodegradation rate compared to shorter-chain ethers, potentially due to factors like decreased water solubility or reduced affinity of degradative enzymes for the substrate. nih.gov The initial step in the aerobic biodegradation of many ethers involves the action of monooxygenase enzymes, which hydroxylate a carbon atom adjacent to the ether oxygen. frtr.govresearchgate.net This creates an unstable hemiacetal that can spontaneously cleave, breaking the ether bond and yielding an alcohol and an aldehyde. frtr.gov For this compound, this would likely produce ethanol (B145695) and hexadecanal (B134135), or acetaldehyde (B116499) and hexadecanol (B772), which are then readily metabolized through common pathways.

| Substrate | Specific Rate of Oxygen Consumption |

|---|---|

| Diethyl ether | 15.5 ± 1.5 |

| Di-n-propyl ether | 14.0 ± 1.5 |

| Di-n-butyl ether | 11.0 ± 1.0 |

| Di-n-pentyl ether | 6.5 ± 0.8 |

| Di-n-hexyl ether | 1.5 ± 0.3 |

| Di-n-heptyl ether | 0.5 ± 0.1 |

The ether bond is known to be highly stable and generally resistant to degradation under anaerobic (oxygen-free) conditions. nih.gov This recalcitrance is a significant concern in anoxic environments like deep groundwater, sediments, and certain contaminated sites. While there is limited evidence for the widespread anaerobic biodegradation of many alkyl ethers, it is not impossible. whiterose.ac.uk Specific instances of anaerobic ether degradation have been documented. For example, some microorganisms can break down lignin-related aromatic ether compounds anaerobically. nih.gov More relevant to this compound, the denitrifying betaproteobacterium Aromatoleum sp. strain HxN1 has been shown to degrade diethyl ether under anaerobic conditions, with a proposed degradation pathway analogous to that of n-alkanes. researchgate.net This suggests that specialized microorganisms may possess the capability to attack alkyl ethers anaerobically, although the potential for, and rates of, such degradation for long-chain ethers like this compound in the environment remain largely uncharacterized.

A diverse range of microorganisms capable of degrading ether compounds has been isolated from various environments, particularly from activated sludge and contaminated soils. nih.govnih.gov These microbial communities often contain bacteria from genera known for their broad metabolic capabilities.

Microbial Communities: Bacteria from the phylum Actinobacteria, especially from the genera Rhodococcus and Gordonia, are frequently identified as potent ether-degrading organisms. nih.govresearchgate.net Members of the Comamonadaceae family and other proteobacteria have also been implicated in the degradation of fuel-related ethers like ETBE. concawe.eu These bacteria can utilize ethers as their sole source of carbon and energy or degrade them via cometabolism, where the degradation is facilitated by enzymes produced for the metabolism of another primary substrate. researchgate.net

Enzymatic Pathways: The central biochemical reaction in ether biodegradation is the cleavage of the C-O bond. semanticscholar.org This is most commonly achieved by oxygenase enzymes, particularly cytochrome P450 monooxygenases and alkane hydroxylases. nih.govresearchgate.net The typical mechanism is an O-dealkylation reaction, which proceeds via hydroxylation of the α-carbon, as described previously. nih.govfrtr.gov In some fungi, extracellular peroxygenases can catalyze the H2O2-dependent cleavage of ethers through a hydrogen abstraction mechanism. nih.gov Another well-studied enzymatic system is involved in the bacterial degradation of lignin, a complex natural polymer rich in ether linkages. In bacteria like Sphingobium sp. SYK-6, a specific pathway involving β-etherase enzymes, such as LigF and LigG, cleaves the β-O-4 aryl ether bonds. rsc.orgosti.gov These enzymes often work in concert within a larger catabolic pathway to systematically deconstruct complex molecules. rsc.org

| Microbial Genus/Group | Example Ethers Degraded | Key Enzyme Type/System | Reference |

|---|---|---|---|

| Rhodococcus | Diethyl ether, ETBE, various linear ethers | Monooxygenases, Cytochrome P450 | nih.govresearchgate.netnih.gov |

| Gordonia | Dialkoxybenzenes, Lignin-related ethers | Monooxygenases | nih.govresearchgate.net |

| Comamonadaceae family | ETBE | ethB gene cluster (encodes monooxygenase) | concawe.eu |

| Sphingobium | Lignin model compounds (aryl ethers) | β-etherases (e.g., LigF, LigG) | rsc.orgosti.gov |

| Agrocybe aegerita (Fungus) | Methyl t-butyl ether, Tetrahydrofuran | Extracellular Peroxygenase | nih.gov |

Environmental Fate, Transport, and Persistence of Alkyl Ethers

The environmental behavior of this compound, a long-chain alkyl ether, is governed by its distinct physicochemical properties. As a molecule with a long C16 alkyl chain, it is classified as a hydrophobic organic compound (HOC). researchgate.net Its environmental fate, transport, and persistence are therefore largely dictated by its low water solubility and high affinity for organic matter.

Calculated physicochemical properties indicate that this compound has a very low water solubility (log10WS of -6.44) and a high octanol/water partition coefficient (logPoct/wat of 6.504). chemeo.com This strong hydrophobicity means that when released into the environment, the compound will preferentially partition from the aqueous phase to more lipophilic compartments. nih.gov Consequently, the primary environmental sinks for this compound are expected to be soil, sediment, and sludge, where it will strongly sorb to organic carbon. This sorption process significantly reduces its mobility in aquatic systems and its availability in the water column. researchgate.netnih.gov

The transport of this compound in the environment is limited by its strong adsorption to solids. While highly soluble contaminants can move readily with groundwater, the movement of hydrophobic compounds like this compound is significantly retarded. oup.com Any transport in aquatic environments is likely to occur while it is bound to suspended particulate matter rather than in a dissolved state. nih.gov Due to its molecular weight and low vapor pressure, long-range atmospheric transport is not considered a significant pathway.

The persistence of this compound is influenced by two competing factors. The ether linkage itself is chemically stable and resistant to abiotic processes like hydrolysis. asm.orgnih.gov However, the alkyl structure makes it susceptible to microbial degradation. nih.gov Long-chain alkyl compounds are known to be biodegradable, though the process can be slow. nih.govglobalsciencebooks.info The high hydrophobicity and strong sorption of this compound can reduce its bioavailability to microorganisms, effectively sequestering it within soil or sediment matrices and increasing its environmental persistence. researchgate.net

Table 1: Calculated Physicochemical Properties of this compound

| Property | Value | Unit | Source |

|---|---|---|---|

| Molecular Formula | C18H38O | - | chemeo.comnist.gov |

| Molecular Weight | 270.49 | g/mol | chemeo.comnist.gov |

| Normal Boiling Point | 633.66 | K | chemeo.com |

| logPoct/wat (Octanol/Water Partition Coefficient) | 6.504 | - | chemeo.com |

Formation and Analysis of Ether Degradation Products and Metabolites